molecular formula C6H4Br2N2O2 B2847654 2,3-Dibromo-6-methyl-5-nitropyridine CAS No. 856834-12-3

2,3-Dibromo-6-methyl-5-nitropyridine

Cat. No.: B2847654
CAS No.: 856834-12-3
M. Wt: 295.918
InChI Key: RXSNSLLGYJIJSJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-methyl-5-nitropyridine is a chemical compound with the CAS Number: 856834-12-3 . It has a molecular weight of 295.92 . It is usually available in powder form .


Synthesis Analysis

The synthesis of nitropyridines, such as this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

2-Amino-3,5-dibromo-6-methylpyridine may be used to synthesize 1-[[3,5-dibromo-6-methyl-2-pyridinyl)imino]-methylenyl]-2-naphthalenol and 3,5-dibromo-6-methyl-2-pyridone .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 295.92 .

Scientific Research Applications

Programmable Molecular Diode

One application involves the use of molecular structures for charge-induced conformational changes, serving as programmable molecular diodes. These diodes exhibit rectifying behavior and can be operated with an external field, suggesting their use in memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003).

Quantum Chemical and Spectroscopic Investigations

Quantum chemical calculations and spectroscopic investigations on related nitropyridine compounds have been conducted to understand their molecular structure and vibrational frequencies. This research provides insights into their energy, molecular stability, and intramolecular charge transfer, which are critical for developing materials with specific optical properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Vibrational Spectroscopic Studies

Vibrational spectroscopy, combined with theoretical simulations, has been used to analyze the molecular stability and bond strength of similar nitropyridine compounds. These studies contribute to our understanding of the compound's reactivity and potential applications in material science (Karnan, Balachandran, & Murugan, 2012).

Nonlinear Optical Properties

Research on the crystal engineering of nitropyridine compounds for enhanced quadratic nonlinear optical properties suggests their potential use in optical materials. Combining mineral and organic components aims to create materials that combine structural flexibility with high optical polarizability (Masse & Zyss, 1991).

Coordination Polymers and Magnetism

The synthesis and analysis of coordination polymers using nitropyridine derivatives have been explored for their thermodynamic relations and magnetism. These studies contribute to the field of materials chemistry, particularly in designing compounds with specific magnetic properties (Neumann et al., 2018).

Synthesis and Reaction Studies

Investigations into the synthesis and reaction mechanisms of nitropyridine derivatives provide valuable insights into their chemical behavior, which is crucial for developing new synthetic methods and materials (Tohda et al., 1990).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2,3-Dibromo-6-methyl-5-nitropyridine are not mentioned in the retrieved papers, the compound’s potential for use in various chemical processes and organic synthesis suggests that it could have applications in the development of new chemical reactions and compounds .

Properties

IUPAC Name

2,3-dibromo-6-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNSLLGYJIJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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